molecular formula C17H15NO6 B460862 Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 194282-70-7

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460862
CAS No.: 194282-70-7
M. Wt: 329.3g/mol
InChI Key: PJGCZQYFNMLDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Basic Properties

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is officially registered under CAS number 194282-70-7 and assigned PubChem CID 4430224. The compound's molecular formula C₁₇H₁₅NO₆ reflects a relatively complex organic structure with a molecular weight of 329.30 g/mol. The systematic IUPAC nomenclature accurately describes the compound's structural features, indicating the presence of a fused bicyclic pyrano[3,2-b]pyran core system with specific substitution patterns.

The compound's MDL number MFCD04061339 provides additional database identification, facilitating cross-referencing across chemical databases. Alternative nomenclature variations include "methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carboxylate" and "methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H,8H-pyrano[3,2-b]pyran-3-carboxylate," reflecting different conventions for indicating the position of hydrogen atoms in the ring system.

Structural Features and Functional Group Analysis

The molecular structure incorporates several distinct functional groups that contribute to its chemical and biological properties. The amino group at position 2 provides basic character and potential for hydrogen bonding interactions. The hydroxymethyl substituent at position 6 introduces additional polarity and hydrogen bonding capability, while the phenyl group at position 4 contributes to the compound's aromatic character and potential π-π interactions.

Table 1: Molecular Properties and Identifiers

Property Value Source
CAS Number 194282-70-7
PubChem CID 4430224
Molecular Formula C₁₇H₁₅NO₆
Molecular Weight 329.30 g/mol
MDL Number MFCD04061339
InChI Key PJGCZQYFNMLDBI-UHFFFAOYSA-N

The InChI representation "InChI=1S/C17H15NO6/c1-22-17(21)13-12(9-5-3-2-4-6-9)15-14(24-16(13)18)11(20)7-10(8-19)23-15/h2-7,12,19H,8,18H2,1H3" provides a complete structural description, while the canonical SMILES string "COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)OC(=CC2=O)CO)N" offers a simplified linear notation for computational applications.

Properties

IUPAC Name

methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-22-17(21)13-12(9-5-3-2-4-6-9)15-14(24-16(13)18)11(20)7-10(8-19)23-15/h2-7,12,19H,8,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGCZQYFNMLDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions

ParameterDetails
Catalyst L-Proline (20 mol%)
Solvent Aqueous ethanol (1:1 v/v)
Temperature Ambient (25°C)
Irradiation Ultrasound (40 kHz, 180 W)
Reaction Time 10–15 minutes
Yield 88–96% (analogous nitrile derivatives)

Mechanistic Pathway :

  • Activation of Aldehyde : L-Proline facilitates the activation of benzaldehyde via enamine formation.

  • Knoevenagel Condensation : Methyl cyanoacetate undergoes condensation with the activated aldehyde.

  • Michael Addition : Kojic acid attacks the α,β-unsaturated intermediate.

  • Cyclization : Intramolecular cyclization and tautomerization yield the final product.

Solvent-Free Synthesis with SnCl₄/SiO₂ NPs

This eco-friendly approach employs tin tetrachloride supported on silica nanoparticles (SnCl₄/SiO₂ NPs) as a solid acid catalyst under solvent-free conditions.

Reaction Parameters

ParameterDetails
Catalyst SnCl₄/SiO₂ NPs (0.004 g per 1 mmol substrate)
Reaction Medium Solvent-free
Temperature Room temperature (25°C)
Reaction Time 15–30 minutes
Yield 85–95% (ethyl ester analogs)

Advantages :

  • Avoids hazardous solvents, aligning with green chemistry principles.

  • Catalyst recyclability: Reusable for multiple cycles with slight yield reduction.

Limitations :

  • Requires precise catalyst loading to achieve optimal yields.

  • Reaction times vary with aldehyde substituents (electron-withdrawing groups accelerate kinetics).

Aqueous Synthesis with H₆P₂W₁₈O₆₂·18H₂O

This method utilizes the Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂·18H₂O) as a catalyst in water, enabling efficient synthesis under reflux conditions.

Experimental Setup

ParameterDetails
Catalyst H₆P₂W₁₈O₆₂·18H₂O (1 mol%)
Solvent Water
Temperature Reflux (100°C)
Reaction Time 1–2 hours
Yield 80–90% (nitrile analogs)

Mechanistic Insights :

  • The heteropolyacid acts as a Brønsted acid, protonating intermediates to stabilize transition states.

  • Water as a solvent enhances reaction safety and cost-effectiveness.

Comparative Analysis of Methods

MethodCatalystSolventTimeYieldGreen Chemistry Score
L-Proline (Ultrasound)L-ProlineH₂O/EtOH10–15m88–96%High (aqueous system)
SnCl₄/SiO₂ NPsSnCl₄/SiO₂ NPsSolvent-free15–30m85–95%Very High
H₆P₂W₁₈O₆₂·18H₂OH₆P₂W₁₈O₆₂·18H₂OWater1–2h80–90%High

Key Observations :

  • Ultrasound Methods : Fastest reaction times due to acoustic cavitation, ideal for lab-scale synthesis.

  • SnCl₄/SiO₂ NPs : Most environmentally friendly but requires precise catalyst preparation.

  • H₆P₂W₁₈O₆₂·18H₂O : Scalable for industrial applications due to water solubility.

Structural and Spectral Characterization

The methyl ester derivative is characterized by:

  • FT-IR Peaks : 3350 cm⁻¹ (NH₂), 2210 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O ester).

  • ¹H NMR Signals : δ 4.12–4.25 (CH₂), 5.32 (OH), 5.65 (CH vinyl), 7.08–7.55 (aromatic protons).

  • ¹³C NMR Data : δ 40.4 (CH₂), 55.7 (OCH₃), 111.5–136.5 (aromatic carbons).

Scope and Limitations

Substrate Tolerance :

Aldehyde SubstituentReactivityYield Range
Electron-withdrawing (Cl, NO₂)High95–98%
Electron-donating (OCH₃, NH₂)Moderate85–90%
Heteroaromatic (furan, thiophene)Low70–75%

Challenges :

  • Steric hindrance from bulky aldehydes reduces yields.

  • Limited recyclability of L-proline compared to SnCl₄/SiO₂ NPs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The keto group (8-oxo) can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Conversion of the keto group to a hydroxyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that derivatives of the pyrano[3,2-b]pyran structure exhibit notable antimicrobial properties. For instance, compounds synthesized from multicomponent reactions have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function, making them potential candidates for new antibiotics .

1.2 Antitumor Properties
The compound has also been evaluated for its antitumor activity. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation in vitro. This is attributed to their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and death .

1.3 Acetylcholinesterase Inhibition
Another significant application is in the development of acetylcholinesterase inhibitors for treating neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to exhibit competitive inhibition against acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain . This suggests potential therapeutic applications in cognitive enhancement and neuroprotection.

Agricultural Applications

2.1 Agrochemical Development
The structural characteristics of methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate make it a candidate for use in agrochemicals. Its biological activity can be harnessed to develop pesticides or herbicides that target specific pests or weeds while minimizing harm to beneficial organisms .

Synthesis and Chemical Reactions

3.1 Multicomponent Reactions
The compound can be synthesized through various multicomponent reactions (MCRs), which are efficient methods for constructing complex organic molecules in a single step. These reactions often yield high purity products with minimal by-products, making them environmentally friendly alternatives to traditional synthetic methods .

3.2 Sonochemistry and Organocatalysis
Recent studies have explored the use of sonochemistry to enhance the yield and efficiency of reactions involving this compound. The application of ultrasound has been shown to accelerate reaction rates and improve product yields significantly compared to conventional heating methods .

Summary Table of Applications

Application AreaSpecific Use CaseMechanism/ActionReferences
Medicinal ChemistryAntimicrobial agentsInhibition of bacterial growth
Antitumor agentsInduction of apoptosis in cancer cells
Acetylcholinesterase inhibitorsCompetitive inhibition leading to increased acetylcholine levels
Agricultural ScienceDevelopment of agrochemicalsTargeting specific pests or weeds
SynthesisMulticomponent reactionsEfficient construction of complex molecules
SonochemistryEnhanced reaction rates and yields

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with various molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Position 3 Substitution: Ester vs. Carbonitrile

The target compound’s methyl ester group contrasts with carbonitrile (-CN) derivatives, which are widely studied for antityrosinase activity. For example:

  • 2-Amino-4-(4-((4-fluorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6b): Exhibits an IC₅₀ of 7.69 µM against tyrosinase, outperforming kojic acid (IC₅₀ = 23.64 µM) .
Position 4 Substituents: Phenyl vs. Substituted Aryl
  • Chlorophenyl vs. Benzyloxy-phenyl :
    • The target compound’s 4-chlorophenyl group increases molecular weight and lipophilicity compared to derivatives with 4-(benzyloxy)phenyl (e.g., compound 6a, C₂₃H₁₇N₂O₅) .
    • Halogenated aryl groups (e.g., 4-fluorobenzyloxy in 6b) improve antityrosinase potency, suggesting that electron-withdrawing substituents optimize enzyme inhibition .

Physical and Spectral Properties

Property Target Compound (Ester) Carbonitrile Analogs (e.g., 6b)
IR Peaks ~1677 cm⁻¹ (C=O ester) ~2199 cm⁻¹ (-CN), ~1677 cm⁻¹ (C=O)
¹H NMR (δ ppm) ~3.7–4.0 (COOCH₃), 4.10–5.70 (-CH₂OH) 4.10–5.70 (-CH₂OH), 7.20–7.59 (aromatic)
Melting Point ~210–245°C (inferred) 221–245°C

Emerging Analogs

  • Heteroaryl Substituents: Thienyl and dichlorophenyl variants (e.g., C₁₈H₁₅Cl₂NO₆) highlight structural diversity but lack explicit activity data .

Biological Activity

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (CAS No. 825603-15-4) is a compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anti-cancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14F3NO6C_{18}H_{14}F_{3}NO_{6}, with a molecular weight of approximately 397.30 g/mol. The structure features a pyrano[3,2-b]pyran core, which is critical for its biological activity.

1. Anti-Cancer Activity

Research has indicated that derivatives of pyrano compounds exhibit significant anti-cancer properties. A study assessed the anti-proliferative activity of various substituted dihydropyran derivatives against human cancer cell lines such as SW-480 (colon cancer) and MCF-7 (breast cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anti-cancer effects:

CompoundIC50 (SW-480)IC50 (MCF-7)
4g34.6 μM42.6 μM
4i35.9 μM34.2 μM
4j38.6 μM26.6 μM

These findings suggest that methyl 2-amino-6-(hydroxymethyl)-8-oxo derivatives could be promising candidates for further development as anti-cancer agents .

The proposed mechanisms by which these compounds exert their anti-cancer effects include:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2): This enzyme is crucial for cell cycle regulation; inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Induction of Apoptosis: Studies have shown that these compounds can activate caspases, leading to programmed cell death in tumor cells.

3. Free Radical Scavenging Activity

In addition to their anti-cancer properties, some pyrano derivatives have demonstrated considerable free radical scavenging activity. For example, compound 4j showed high efficacy against DPPH radicals, indicating potential antioxidant properties that could contribute to its overall therapeutic profile .

Case Studies and Research Findings

A detailed examination of various studies reveals the versatility and potential applications of methyl 2-amino-6-(hydroxymethyl)-8-oxo derivatives:

  • Study on Antitumor Activity: A comprehensive study highlighted the synthesis and evaluation of several dihydropyran derivatives for their cytotoxic effects against multiple cancer cell lines. The most active compounds exhibited significant inhibition of tumor growth in vitro and in vivo models.
  • Antioxidant Properties: Research focused on the antioxidant capabilities of these compounds revealed that they can mitigate oxidative stress in cellular models, suggesting a dual role in both cancer prevention and treatment.
  • Structure-Activity Relationship (SAR): Investigations into the SAR have provided insights into how modifications to the chemical structure influence biological activity, guiding future synthetic efforts toward more potent analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions involving aldehydes, cyanoacetates, and hydroxylated precursors. For example, analogous pyrano derivatives are synthesized using 8-hydroxyquinoline (8-HQ) under reflux with yields up to 81% by adjusting solvent systems (e.g., dichloromethane/n-hexane) and catalyst ratios . Key parameters include temperature control (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reactants. Monitoring via TLC (Rf ~0.9) ensures reaction completion .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine FT-IR, 1H^1H NMR, and 13C^{13}C NMR for structural validation. For example:

  • IR : Peaks at ~3336 cm1^{-1} (NH2_2), ~1652 cm1^{-1} (C=O), and ~2196 cm1^{-1} (C≡N) confirm functional groups .
  • NMR : Key signals include δ 4.75 ppm (pyran CH), δ 5.07 ppm (benzyloxy CH2_2), and aromatic protons at δ 6.7–7.5 ppm. 13C^{13}C NMR detects carbonyl carbons at ~165 ppm and cyano carbons at ~120 ppm .

Q. What purity assessment methods are recommended for this compound?

  • Methodological Answer : Use HPLC with Chromolith or Purospher® STAR columns for high-resolution separation. Validate purity (>95%) via mass spectrometry (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .

Advanced Research Questions

Q. How can molecular dynamics simulations guide the study of this compound’s interactions with biological targets?

  • Methodological Answer : Perform simulations using software like GROMACS or AMBER. Parameterize the compound’s force field based on its crystallographic or DFT-optimized geometry. Analyze binding free energy (MM-PBSA/GBSA) to predict interactions with enzymes (e.g., antimicrobial targets). Compare results with experimental IC50_{50} values from bioassays to validate computational models .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Address discrepancies (e.g., unexpected 1H^1H NMR splitting) by:

  • Variable-temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC maps 1H^1H-13C^{13}C correlations for quaternary carbons .
  • X-ray crystallography : Resolve absolute configuration if synthetic routes yield stereoisomers .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in antimicrobial studies?

  • Methodological Answer : Use a split-plot factorial design:

  • Factors : Substituents (e.g., benzyloxy vs. fluorobenzyl), stereochemistry.
  • Response variables : MIC (minimum inhibitory concentration), zone of inhibition.
  • Controls : Reference antibiotics (e.g., ciprofloxacin) and solvent blanks.
  • Statistical analysis : ANOVA with post-hoc Tukey tests to identify significant SAR trends .

Q. How to mitigate degradation during stability studies under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines):

  • Conditions : pH 1–13 buffers, 40–60°C, 75% humidity.
  • Analytical tools : LC-MS to track degradation products (e.g., hydrolysis of the methyl ester or oxo group).
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.